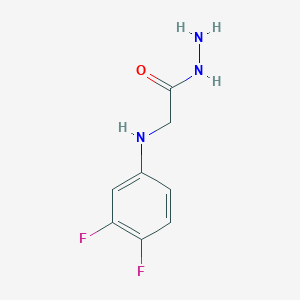

2-(3,4-Difluoroanilino)acetohydrazide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2351-01-1 |

|---|---|

Molecular Formula |

C8H9F2N3O |

Molecular Weight |

201.17 g/mol |

IUPAC Name |

2-(3,4-difluoroanilino)acetohydrazide |

InChI |

InChI=1S/C8H9F2N3O/c9-6-2-1-5(3-7(6)10)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) |

InChI Key |

VMQFEHWRUILHJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NCC(=O)NN)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4 Difluoroanilino Acetohydrazide and Its Analogues

Established Synthetic Pathways for Acetohydrazides

The formation of the acetohydrazide functional group is a cornerstone in the synthesis of the target compound and its analogues. Several well-documented methods are available for this transformation, each with its own set of advantages and limitations.

Ester-Hydrazine Monohydrate Condensation Reactions

One of the most common and widely utilized methods for the synthesis of acetohydrazides is the condensation reaction between an ester and hydrazine (B178648) monohydrate. nih.govnih.govmdpi.comijirset.com This reaction, often referred to as hydrazinolysis, involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the corresponding hydrazide.

The general reaction is typically carried out by refluxing the ester with an excess of hydrazine monohydrate in a suitable solvent, most commonly ethanol (B145695) or methanol. nih.govijirset.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is often isolated by cooling the reaction mixture to induce crystallization, followed by filtration and recrystallization to obtain the pure acetohydrazide. ijirset.com

A plausible and efficient two-step pathway to synthesize 2-(3,4-Difluoroanilino)acetohydrazide begins with the N-alkylation of 3,4-difluoroaniline (B56902) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739), to form the intermediate ethyl 2-(3,4-difluoroanilino)acetate. This reaction is typically performed in the presence of a base, like anhydrous potassium carbonate, in a solvent such as dry acetone, and may require refluxing for an extended period. nih.gov The resulting ester can then be subjected to hydrazinolysis with hydrazine monohydrate in ethanol to yield the final product, this compound. nih.gov

Table 1: Representative Conditions for Ester-Hydrazine Monohydrate Condensation

| Ester Substrate | Reagents | Solvent | Reaction Conditions | Product | Reference |

| Ethyl-2-(4-bromophenylamino)acetate | Hydrazine hydrate (B1144303) | Ethanol | Reflux, 6 hours | 2-(4-Bromophenylamino)acetohydrazide | nih.gov |

| Methyl-5-fluoro-2-methyl-1H-3-indenylacetate | Hydrazine hydrate | Methanol | Reflux, 10 hours | 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetohydrazide | ijirset.com |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | Ethanol | Reflux, 2 hours | 2-Oxo-2H-chromene-3-carbohydrazide | nih.gov |

Carboxylic Acid-Hydrazine Coupling Procedures

Direct coupling of a carboxylic acid with hydrazine or its derivatives presents an alternative route to acetohydrazides. This method avoids the pre-formation of an ester, potentially shortening the synthetic sequence. These reactions often necessitate the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by hydrazine.

One established method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent in a suitable solvent like dichloromethane. nih.gov Triethylamine is often added as a base to neutralize the resulting hydrochloride salt. nih.gov Another approach utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as the activating agent.

While potentially more direct, these methods can sometimes be associated with challenges such as the formation of byproducts and the need for careful purification to remove the coupling agent and its urea (B33335) byproduct.

N-Amination Strategies for Amide Precursors

N-Amination of an amide precursor offers a conceptually different approach to the formation of the N-N bond in the hydrazide moiety. This strategy involves the introduction of an amino group to the nitrogen atom of a pre-existing amide.

While less common than the ester or carboxylic acid-based routes, methods for the electrophilic amination of amides have been developed. These can involve the use of specific aminating agents that can react with the amide nitrogen under appropriate conditions. The applicability of this method for the synthesis of this compound would depend on the availability of the corresponding 2-(3,4-Difluoroanilino)acetamide precursor and a suitable N-amination protocol that is compatible with the functional groups present in the molecule.

Hydrolytic Routes for Hydrazide Formation

Hydrazides can also be generated through the hydrolysis of hydrazones. Hydrazones are compounds containing a carbon-nitrogen double bond, derived from the condensation of a carbonyl compound with a hydrazine. The hydrolysis of a hydrazone, which is the reverse of its formation, can regenerate the hydrazine or, in this context, a hydrazide derivative.

This route is generally less direct for the primary synthesis of acetohydrazides. However, it can be relevant in the context of dynamic combinatorial chemistry or when a hydrazone is a readily available intermediate. The hydrolysis is typically acid-catalyzed and the stability of the hydrazone to hydrolysis can vary significantly depending on its structure.

Strategies for Incorporating the Difluoroanilino Moiety

The introduction of the 3,4-difluoroanilino group is a critical step in the synthesis of the target compound. As discussed in section 2.1.1, a primary method involves the nucleophilic substitution reaction between 3,4-difluoroaniline and a haloacetyl ester. An alternative strategy involves the formation of intermediates through condensation reactions.

Condensation Reactions Involving Difluoroanilines and Aldehyde/Ketone Intermediates

Condensation reactions between 3,4-difluoroaniline and various aldehydes or ketones can lead to the formation of Schiff bases (imines). semanticscholar.orgnih.govjetir.orgekb.eginternationaljournalcorner.com These Schiff bases are characterized by a carbon-nitrogen double bond and can serve as versatile intermediates for the synthesis of various analogues.

The synthesis of Schiff bases from anilines and aldehydes is a well-established transformation. jetir.orgekb.eg The reaction is typically carried out by refluxing the aniline (B41778) and aldehyde in a solvent such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). jetir.org Greener methodologies, such as reactions in water, under microwave irradiation, or solvent-free grinding, have also been successfully employed for the synthesis of Schiff bases from substituted anilines. semanticscholar.org

These Schiff base intermediates, containing the 3,4-difluoroanilino moiety, can then be subjected to further chemical transformations to introduce the acetohydrazide functionality or a related group, leading to the formation of analogues of the target compound. For instance, the imine bond could be reduced and the resulting secondary amine could be further functionalized.

Table 2: Synthesis of Schiff Bases from Substituted Anilines and Aldehydes

| Aniline | Aldehyde | Catalyst/Solvent | Reaction Conditions | Product Type | Reference |

| 3-Chloro-4-fluoro aniline | Substituted benzaldehydes | Water | Stirring, 30 min, RT | Schiff Base | semanticscholar.org |

| 3-Chloro-4-fluoro aniline | Substituted benzaldehydes | Piperidine/DMSO | Microwave irradiation, 3-6 min | Schiff Base | semanticscholar.org |

| p-Chloroaniline | m-Nitrobenzaldehyde | Glacial acetic acid/Ethanol | Reflux | Schiff Base | jetir.org |

| 4-Fluoro aniline | Chloral hydrate | Water, H2SO4 | Heating | 5-Fluoroisatin (intermediate for Schiff base synthesis) | nih.gov |

Derivatization of Acetohydrazide Core Structures

The acetohydrazide core is a versatile scaffold in medicinal chemistry, primarily due to the reactivity of its terminal hydrazinyl (-CONHNH2) group. nih.gov This functional group serves as a key nucleophile, enabling the synthesis of a wide array of derivatives. A predominant method for derivatization is the condensation reaction with various aldehydes and ketones. nih.gov This reaction, typically catalyzed by a few drops of acid in a protic solvent like ethanol, results in the formation of N-acylhydrazones, also known as Schiff bases. nih.govnih.gov

The hydrazone moiety (-CONHN=CH-) is a significant pharmacophore that can enhance the biological activity of a molecule, partly by increasing the number of hydrogen bonding sites, which can improve interactions with biological targets. mdpi.com The versatility of this approach allows for the introduction of diverse substituents (R1 and R2) onto the core structure, enabling the systematic exploration of structure-activity relationships.

Table 1: Representative Derivatization of Acetohydrazide Core via Hydrazone Formation

| Reactant 1 (Acetohydrazide Core) | Reactant 2 (Carbonyl Compound) | Resulting Derivative (N-Acylhydrazone) |

| R-CONHNH₂ | Aromatic Aldehyde (Ar-CHO) | R-CONHN=CH-Ar |

| R-CONHNH₂ | Aliphatic Ketone (R¹-CO-R²) | R-CONHN=C(R¹)(R²) |

| R-CONHNH₂ | Heterocyclic Aldehyde | R-CONHN=CH-Het |

Where R represents the 2-(3,4-Difluoroanilino)methyl group.

This derivatization is a cornerstone for creating libraries of related compounds from a single acetohydrazide precursor, facilitating the development of new chemical entities. nih.govmdpi.com

Multi-step Syntheses Utilizing 3,4-Difluoroaniline as a Key Precursor

A common and direct route to this compound involves a two-step sequence starting from the commercially available 3,4-difluoroaniline. This method is analogous to syntheses reported for similar substituted anilino acetohydrazides. nih.gov

The first step is a nucleophilic substitution reaction where 3,4-difluoroaniline is N-alkylated using an ethyl haloacetate, typically ethyl chloroacetate. The reaction is generally performed in the presence of a base, such as potassium carbonate, and a solvent like ethanol or DMF to neutralize the hydrogen halide byproduct and facilitate the reaction. This step yields the intermediate, ethyl 2-(3,4-difluoroanilino)acetate.

The second step is the hydrazinolysis of the synthesized ester. The ethyl 2-(3,4-difluoroanilino)acetate is refluxed with hydrazine hydrate in an alcoholic solvent, most commonly ethanol. ijirset.com The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable hydrazide, this compound, which often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. nih.gov

Table 2: Two-Step Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3,4-Difluoroaniline, Ethyl chloroacetate | K₂CO₃, Ethanol, Reflux | Ethyl 2-(3,4-difluoroanilino)acetate |

| 2 | Ethyl 2-(3,4-difluoroanilino)acetate | Hydrazine hydrate (99%), Ethanol, Reflux | This compound |

This sequential approach provides a reliable and scalable method for accessing the target compound from readily available precursors.

Exploration of Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazides and their derivatives to reduce environmental impact and improve efficiency. egranth.ac.inmdpi.com These approaches focus on minimizing solvent use, reducing reaction times, and lowering energy consumption compared to conventional methods. researchgate.net

One prominent green technique is the use of microwave irradiation. minarjournal.com Microwave-assisted synthesis can dramatically accelerate the reaction rates for the formation of hydrazides from their corresponding esters or acids, often reducing reaction times from hours to mere minutes. egranth.ac.inresearchgate.net These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials by reducing waste. researchgate.net Another green strategy involves the use of organocatalysts, such as L-proline, which are non-toxic, reusable, and can facilitate reactions under mild conditions. mdpi.comresearchgate.net

Solvent-Free Synthesis Techniques via Mechanochemical Methods

Mechanochemistry has emerged as a powerful solvent-free technique for organic synthesis, including the preparation of hydrazones and related hydrazide derivatives. researchgate.net This method involves the use of mechanical energy, typically through grinding or ball-milling, to initiate chemical reactions between solid-state reactants. rsc.orgnih.gov

The synthesis of N-acylhydrazones, for instance, can be achieved by simply grinding the corresponding hydrazide with an aldehyde or ketone, sometimes with a catalytic amount of a solid acid or base. nih.gov This approach eliminates the need for bulk solvents, which simplifies product work-up, reduces chemical waste, and lowers environmental impact. researchgate.net Mechanochemical reactions are often highly efficient, proceeding to completion in shorter time frames and with higher yields compared to traditional solution-based methods. rsc.org The technique is recognized for its alignment with green chemistry principles, offering an energy-efficient and ecologically favorable alternative to conventional synthesis. researchgate.net

Table 3: Comparison of Conventional vs. Mechanochemical Synthesis of a Representative Hydrazone

| Parameter | Conventional Solution-Based Method | Mechanochemical (Grinding) Method |

| Solvent | Required (e.g., Ethanol, Methanol) | Not required (Solvent-free) |

| Reaction Time | Hours | Minutes |

| Energy Input | Sustained heating (reflux) | Mechanical grinding/milling |

| Work-up | Filtration, recrystallization from solvent | Often minimal, direct isolation |

| Yield | Good to Excellent | Often Quantitative |

| Environmental Impact | Higher (solvent waste) | Lower (minimal waste) |

Synthetic Approaches to Difluoroanilino-Substituted Derivatives

The synthesis of difluoroanilino-substituted derivatives encompasses a variety of strategies that introduce the difluoroaniline moiety into a target molecule. For compounds like this compound, the key step is the formation of the C-N bond between the aniline nitrogen and the acetyl side chain. The multi-step synthesis starting from 3,4-difluoroaniline and ethyl chloroacetate is a prime example of this approach. nih.gov

Broader synthetic methodologies for fluoroaniline (B8554772) derivatives include nucleophilic aromatic substitution (SNAr), where a fluorine atom on a highly activated aromatic ring is displaced by a nucleophile. However, in the case of 3,4-difluoroaniline itself, the fluorine atoms are not sufficiently activated for easy displacement. Therefore, building the desired side-chain onto the aniline nitrogen is a more common strategy.

Modern methods for creating C-N bonds, such as transition-metal-catalyzed cross-coupling reactions, have also expanded the toolkit for synthesizing complex aniline derivatives. sci-hub.se Furthermore, photoinduced methods are being developed for the difluoroalkylation of anilines, offering mild and transition-metal-free alternatives for creating related structures. nih.govacs.org For preparing different isomers or analogues, multi-step sequences starting from alternative precursors like 2,4-difluoroaniline (B146603) or 1,3,5-trichlorobenzene (B151690) can be employed, involving steps like nitration, reduction, and diazotization to manipulate the substitution pattern on the aromatic ring before or after side-chain attachment. google.comgoogle.com

Spectroscopic Data for this compound Not Found in Publicly Available Resources

A thorough search for experimental spectroscopic data for the chemical compound This compound has concluded that detailed research findings required to construct an article on its structural elucidation are not available in the public domain. Efforts to locate specific Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), or advanced Nuclear Magnetic Resonance (e.g., 2D NMR, Solid-State NMR) characterizations for this particular molecule were unsuccessful.

The intended article was structured to focus on a detailed analysis of the compound's molecular structure through various advanced spectroscopic techniques. However, the foundational data necessary to populate the outlined sections—including vibrational frequencies, chemical shifts, and correlation spectra—could not be sourced from scientific literature databases and chemical information repositories.

While general principles of how these analytical techniques are applied to characterize related structures like acetohydrazides and difluoroaniline derivatives are well-established, specific experimental values and interpretations for this compound have not been published or are not readily accessible. nih.govijirset.com Consequently, the creation of data tables and a detailed discussion of its unique spectroscopic features is not possible without resorting to speculation, which would compromise scientific accuracy.

Therefore, the generation of a scientifically rigorous article focusing solely on the advanced spectroscopic characterization of this compound cannot be completed at this time due to the absence of the requisite primary research data.

Structural Elucidation and Advanced Spectroscopic Characterization

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of 2-(3,4-Difluoroanilino)acetohydrazide is expected to exhibit absorption bands characteristic of its chromophoric groups: the 3,4-difluorinated benzene (B151609) ring and the acetohydrazide moiety. The primary electronic transitions anticipated are π → π* and n → π*.

π → π Transitions:* These high-energy transitions are associated with the π-electron system of the aromatic ring. The substitution on the benzene ring influences the position and intensity of these bands. For aromatic amines and amides, these transitions typically result in strong absorption bands in the 200-300 nm region.

n → π Transitions:* These transitions involve the non-bonding (lone pair) electrons on the nitrogen and oxygen atoms of the acetohydrazide group. Typically, n → π* transitions are of lower energy (occur at longer wavelengths) and have significantly lower intensity compared to π → π* transitions.

Based on its structure, the compound would likely display a strong absorption maximum (λmax) between 240-290 nm, corresponding to the π → π* transition of the difluorophenyl group, and a weaker shoulder or a separate band at a longer wavelength corresponding to the n → π* transition of the carbonyl group.

Table 3.3.1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~240-290 | 3,4-Difluorophenyl ring |

| n → π | ~290-340 | Carbonyl (C=O) |

Note: The exact λmax values are predictive and can vary based on the solvent used for analysis.

Fluorescence Emission and Excitation Spectroscopy

Fluorescence involves the emission of a photon from a molecule as it returns from an excited electronic state to the ground state. Compounds with aromatic rings, like this compound, often exhibit fluorescence.

The fluorescence spectrum would be obtained by exciting the molecule at a wavelength corresponding to one of its absorption bands (typically the lowest energy absorption band) and measuring the emitted light. The emission spectrum is characteristically a mirror image of the absorption band that corresponds to the first excited state. The emitted light is always of a longer wavelength (lower energy) than the excitation light, a phenomenon known as the Stokes shift. For this compound, excitation in the range of its main absorption band (~290 nm) would be expected to produce an emission spectrum with a maximum at a longer wavelength, likely in the 320-400 nm range.

Table 3.3.2: Predicted Fluorescence Spectroscopy Data

| Parameter | Expected Wavelength (nm) |

| Excitation Maximum (λex) | ~290 |

| Emission Maximum (λem) | ~350 |

Note: Data is predictive. Actual values depend on solvent polarity and pH.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₉F₂N₃O), the molecular weight is 201.18 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 201.

The fragmentation pattern provides crucial information about the compound's structure. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

Amide bond cleavage: Scission of the bond between the carbonyl carbon and the hydrazide nitrogen.

N-N bond cleavage: A common fragmentation pathway for hydrazides.

Loss of the aniline (B41778) moiety: Cleavage of the C-N bond connecting the aniline ring to the acetyl group.

Table 3.4: Plausible Mass Spectrometry Fragmentation Data

| m/z (predicted) | Ion Structure/Fragment Lost | Fragmentation Pathway |

| 201 | [C₈H₉F₂N₃O]⁺ (Molecular Ion) | - |

| 170 | [C₈H₈F₂N₂]⁺ | Loss of •NH₂ and H |

| 142 | [C₇H₆F₂N]⁺ | Loss of •CONHNH₂ |

| 129 | [C₆H₄F₂N]⁺ | Loss of •CH₂CONHNH₂ |

| 73 | [CH₅N₂O]⁺ | Cleavage yielding the [•CH₂CONHNH₂]⁺ fragment |

Note: These m/z values represent the most plausible fragments based on the structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis determines the mass percentage of each element in a compound. This experimental data is then used to calculate the empirical formula, which should match the theoretical composition. The molecular formula of this compound is C₈H₉F₂N₃O.

The calculated elemental composition provides a benchmark for experimental results. A successful synthesis and purification would yield "Found" values that are very close (typically within ±0.4%) to the "Calculated" values.

Table 3.5: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition (Calculated) |

| Carbon | C | 12.01 | 96.08 | 47.76% |

| Hydrogen | H | 1.01 | 9.09 | 4.52% |

| Fluorine | F | 19.00 | 38.00 | 18.89% |

| Nitrogen | N | 14.01 | 42.03 | 20.89% |

| Oxygen | O | 16.00 | 16.00 | 7.95% |

| Total | 201.18 | 100.00% |

Crystallographic Analysis and Intermolecular Interactions

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the complete crystal. The resulting surface is color-mapped to highlight different properties, providing a detailed picture of the molecular environment.

Key features mapped onto the Hirshfeld surface include dnorm, a normalized contact distance that identifies regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of internal (dᵢ) and external (dₑ) distances from the surface to the nearest nucleus, with different types of interactions appearing as characteristic patterns.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 30 - 45% |

| O···H / H···O | 25 - 40% |

| C···H / H···C | 15 - 25% |

| S···H / H···S | ~35% (if S is present) |

| F···H / H···F | ~10-15% (if F is present) |

This table presents typical percentage contributions of various intermolecular contacts to the total Hirshfeld surface for related hydrazide and thiadiazole structures. The exact values for 2-(3,4-Difluoroanilino)acetohydrazide would require specific crystallographic data. nih.govnih.govresearchgate.net

Van der Waals Interactions in Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is stabilized by a variety of non-covalent forces, including hydrogen bonds and van der Waals interactions. nih.govmdpi.com While hydrogen bonds involving the N-H and C=O groups of the acetohydrazide moiety are often the primary drivers of the supramolecular architecture, weaker van der Waals forces are crucial for achieving dense and stable packing. nih.govnih.gov

In the crystal structures of related hydrazide compounds, molecules are often linked by N—H⋯O hydrogen bonds, forming chains or dimeric motifs. nih.govnih.govnih.gov These primary structures are then further organized by other interactions. Van der Waals forces, although individually weak, collectively contribute significantly to the lattice energy. These forces include dipole-dipole interactions and London dispersion forces. In aromatic compounds like this compound, π-π stacking interactions between the difluorophenyl rings can also play a role in stabilizing the crystal structure, often resulting in layered arrangements. researchgate.net The interplay of these directed hydrogen bonds and non-directional van der Waals forces dictates the final three-dimensional network. nih.gov

Coordination Chemistry and Metal Complex Formation

The acetohydrazide functional group is an excellent ligand in coordination chemistry due to the presence of multiple donor atoms (two nitrogen atoms and one oxygen atom). researchgate.netkoreascience.kr Hydrazides and their derivatives readily form stable complexes with a wide range of transition metal ions. semanticscholar.orgresearchgate.netresearchgate.net The coordinating ability of these ligands is a key aspect of their chemistry, leading to the formation of mononuclear and polynuclear metal complexes with diverse structures and properties. researchgate.netajol.info The specific coordination mode often depends on the nature of the metal ion, the reaction conditions (such as pH), and the steric and electronic properties of the substituents on the hydrazide backbone. koreascience.kr

Bidentate Coordination Modes of Acetohydrazide Ligands

The most common coordination mode for acetohydrazide and its derivatives is as a neutral or monoanionic bidentate ligand. ajol.inforesearchgate.net In this mode, the ligand chelates to a metal center using the carbonyl oxygen atom and the terminal nitrogen atom of the -NH2 group. at.ua This coordination results in the formation of a stable five-membered chelate ring, a thermodynamically favorable arrangement. at.ua This bidentate chelation is a recurring structural motif in the coordination chemistry of hydrazides. researchgate.netnih.gov Spectroscopic techniques, such as infrared (IR) spectroscopy, can confirm this coordination mode. Upon complexation, a shift in the C=O stretching frequency to a lower wavenumber is typically observed, indicating the coordination of the carbonyl oxygen to the metal ion.

| Metal Ion | Typical Geometry | Coordination Mode |

|---|---|---|

| Cu(II) | Square Planar / Distorted Octahedral | Bidentate (O, N) |

| Ni(II) | Octahedral | Bidentate (O, N) |

| Co(II) | Octahedral | Bidentate (O, N) |

| Zn(II) | Tetrahedral / Octahedral | Bidentate (O, N) |

| Fe(III) | Octahedral | Bidentate (O, N) |

This table summarizes the typical coordination behavior of acetohydrazide-type ligands with various first-row transition metals, commonly resulting in octahedral complexes where the ligand acts as a bidentate chelator. semanticscholar.orgresearchgate.netajol.info

Polymeric Network Formation via Coordination

In addition to forming simple mononuclear complexes, hydrazide-type ligands can also act as bridging ligands to link multiple metal centers, leading to the formation of coordination polymers. ajol.info When a hydrazide ligand coordinates to two different metal ions, it forms a bridge, creating extended one-, two-, or three-dimensional networks. For instance, the hydrazine (B178648) moiety itself can exhibit a bidentate bridging coordination, linking metal ions into polymeric chains. ajol.info Similarly, dihydrazide ligands, which contain two hydrazide functional groups, can function as bis-bidentate bridging ligands, effectively connecting pairs of metal atoms to construct robust polymeric frameworks. at.ua The formation of these polymeric networks can significantly influence the magnetic, catalytic, and material properties of the resulting compounds.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no published computational or theoretical studies specifically focused on the compound This compound .

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested sections, which include:

Computational and Theoretical Investigations

Molecular Orbital Theory and Frontier Molecular Orbitals (FMO)

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

While computational methods such as Density Functional Theory (DFT) are widely used to investigate the properties of novel compounds, and studies exist for structurally related molecules like acetohydrazide derivatives and difluoroaniline isomers, the specific analyses for 2-(3,4-Difluoroanilino)acetohydrazide have not been reported in the available scientific literature.

Generating an article on this topic would require original research involving complex quantum chemical calculations. Without access to peer-reviewed studies containing this specific data, any attempt to fulfill the request would result in speculation or the presentation of data for unrelated compounds, which would be scientifically inaccurate and misleading.

of this compound: A Review of Current Literature

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the importance of such studies in elucidating molecular structure, reactivity, and potential applications, no specific research detailing the Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) surface analysis, Fukui function analysis, Potential Energy Surface (PES) scanning, Nonlinear Optical (NLO) properties, theoretical thermodynamic features, or solvation effects for this particular molecule could be identified.

Computational chemistry provides invaluable insights into the intrinsic properties of molecules, guiding experimental research and accelerating the discovery of new materials and pharmaceuticals. Methodologies such as NBO, MEP, and Fukui function analysis are standard tools for understanding electron delocalization, chemical reactivity, and intermolecular interactions. Similarly, PES scans, NLO calculations, and theoretical thermodynamic predictions are crucial for exploring conformational landscapes, optoelectronic potential, and stability.

While general principles and methodologies for these computational techniques are well-established and have been applied to a vast array of organic molecules, their specific application to this compound has not been reported in the accessible scientific domain. The absence of such studies means that detailed, quantitative data on the electronic structure, reactivity, and physicochemical properties of this compound remain unelucidated from a theoretical standpoint.

This lack of information precludes the generation of data tables and in-depth discussion for the following outlined sections:

Solvation Effects in Computational Modeling:The influence of different solvents on the geometry and electronic properties of this compound using computational models like the Polarizable Continuum Model (PCM) has not been investigated.

Further theoretical and computational research is necessary to characterize this compound and to understand its fundamental chemical properties. Such studies would be instrumental in predicting its behavior and guiding its potential use in various scientific and technological fields.

Computational Approaches to Spectroscopic Properties

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific computational studies focused on the spectroscopic properties of this compound. While computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting and interpreting the spectroscopic characteristics of molecules, dedicated research on this particular compound appears to be unavailable in the public domain.

In general, computational investigations of similar organic molecules, such as aniline (B41778) and hydrazide derivatives, routinely employ these theoretical methods to provide valuable insights into their electronic and structural properties. These studies typically involve the following analyses:

Vibrational Analysis: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to compute the theoretical vibrational frequencies. This data aids in the assignment of experimental FT-IR and Raman spectral bands to specific molecular vibrations, such as N-H stretching, C=O stretching, and aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, assist in the structural elucidation of the molecule by assigning specific resonances to individual protons and carbon atoms.

Electronic Spectra and Frontier Molecular Orbitals: TD-DFT calculations are the standard for simulating UV-Vis absorption spectra. This analysis provides information on the electronic transitions occurring within the molecule, often characterized by the excitation of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key parameter that influences the chemical reactivity and the wavelength of maximum absorption (λmax) of the compound.

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the electron density distribution around the molecule. These maps are useful for identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. Red regions on the MEP map typically indicate areas of high electron density (negative potential), while blue regions represent areas of low electron density (positive potential).

Although the methodologies are well-established, the specific application of these computational approaches to this compound, and the resulting data tables of calculated vibrational frequencies, NMR chemical shifts, electronic transition energies, and molecular orbital properties, are not present in the available scientific literature. Therefore, a detailed, data-driven discussion of its computationally derived spectroscopic properties cannot be provided at this time. Further theoretical research is required to generate and analyze this specific data.

Structure Activity Relationship Sar Studies and Molecular Interactions

Impact of the Difluoroanilino Moiety on Biological Response

The 3,4-difluoroanilino portion of the molecule is critical to its interaction with biological targets. The fluorine atoms are strong electron-withdrawing groups, which can significantly influence the electronic properties of the aniline (B41778) ring. This substitution pattern can impact the molecule's acidity, lipophilicity, and metabolic stability.

Research on analogous anilino-containing compounds has shown that electron-withdrawing substituents on the aniline ring are often preferred for enhanced biological potency. nih.gov For instance, in a series of anilino-triazine insecticides, substituents like chlorine, bromine, and trifluoromethyl groups, which are electron-withdrawing, resulted in greater insecticidal activity compared to electron-donating groups like methoxy. nih.gov The potency was further improved when the substituent was in the para-position. nih.gov By analogy, the fluorine atoms at the 3 and 4 positions of the aniline ring in 2-(3,4-Difluoroanilino)acetohydrazide are expected to enhance its biological response. Fluorine substitution can also improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to a longer biological half-life.

Design and Synthesis of Derivatives for SAR Exploration

To systematically explore the SAR of this compound, various derivatives can be designed and synthesized. These modifications typically target three main regions of the molecule: the aniline ring, the linker, and the terminal hydrazide group. The synthesis of such derivatives often involves well-established chemical reactions. nih.govnih.gov

A primary strategy involves the reaction of the terminal hydrazide group with a diverse range of aldehydes and ketones to form a library of hydrazone derivatives. mdpi.com This reaction is a straightforward condensation that allows for the introduction of a wide variety of substituents to probe steric and electronic requirements for activity. mdpi.comekb.eg Further modifications can include altering the substitution pattern on the aniline ring, for example, by synthesizing analogs with different numbers or positions of fluorine atoms, or by introducing other functional groups.

The table below outlines potential synthetic strategies for generating derivatives for SAR studies.

| Target Modification Site | Derivative Type | General Synthetic Method | Rationale for SAR |

| Terminal Hydrazide | Hydrazones | Condensation with various aldehydes/ketones | Explore steric and electronic effects at the pharmacophore terminus. |

| Terminal Hydrazide | Acylhydrazides | Acylation with acid chlorides or anhydrides | Investigate the impact of different acyl groups on binding and activity. |

| Aniline Ring | Phenyl-substituted analogs | Suzuki or Buchwald-Hartwig coupling | Evaluate the influence of different substituents (e.g., -CH₃, -OCH₃, -Cl, -CF₃) on potency and selectivity. |

| Aniline Ring | Isomeric difluoroanilino analogs | Synthesis from corresponding isomeric difluoroanilines | Determine the importance of the 3,4-difluoro substitution pattern compared to other patterns (e.g., 2,4- or 3,5-). |

These synthetic approaches enable a comprehensive exploration of the chemical space around the parent compound, providing crucial data for identifying key structural features required for optimal biological activity. nih.gov

Mechanistic Insights from Molecular Docking Studies (Hypothetical Interactions with Biological Targets)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. las.ac.cn While specific docking studies for this compound are not detailed in the available literature, a hypothetical model of its interactions can be constructed based on its structural features.

In a hypothetical protein active site, the different moieties of this compound could form several key interactions:

Hydrogen Bonding: The -NH groups of the aniline and hydrazide moieties can act as hydrogen bond donors, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are crucial for anchoring the molecule within the active site.

Aromatic Interactions: The difluorinated phenyl ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The phenyl ring and the ethyl linker can form hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors or participate in halogen bonds, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

The following table summarizes these potential molecular interactions.

| Molecular Moiety | Potential Interaction Type | Potential Interacting Partner (Amino Acid Residues) |

| 3,4-Difluorophenyl Ring | Aromatic (π-π stacking), Hydrophobic, Halogen Bonding | Phe, Tyr, Trp, Leu, Val, Ile |

| Anilino -NH- | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Carbonyl backbone |

| Carbonyl (C=O) | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, Asn, Gln, Amide backbone |

| Hydrazide -NHNH₂ | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Carbonyl backbone |

These hypothetical interactions provide a rational basis for the design of new derivatives with improved potency and selectivity by optimizing contacts within the target's binding site. mdpi.commdpi.com

Bioorthogonal Chemistry Applications of Hydrazone/Hydrazide Linkages

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgnih.gov The hydrazide moiety of this compound makes it a valuable tool for such applications.

The reaction between a hydrazide and an aldehyde or ketone to form a stable hydrazone is a cornerstone of bioorthogonal ligation chemistry. nih.govnih.gov This condensation reaction is highly selective and proceeds efficiently under physiological conditions. nih.gov The stability of the resulting hydrazone linkage is greater than that of an imine due to the electronic effect of the adjacent nitrogen atom. nih.gov The kinetics of this reaction can be enhanced by using aniline-based catalysts. acs.org

Therefore, this compound could be employed as a bioorthogonal probe. It can be used to label biomolecules that have been metabolically or genetically engineered to contain a ketone or aldehyde handle. This allows for a wide range of applications, including:

Protein Labeling and Imaging: Attaching fluorescent dyes or other reporter tags to specific proteins in living cells.

Drug Targeting: Linking the compound to a targeting ligand (e.g., an antibody) to deliver a payload to a specific cell type.

High-Throughput Screening: Using the hydrazide as a reactive handle for fragment-based drug discovery. nih.gov

The unique reactivity of the hydrazide group makes this compound a versatile building block for chemical biology and medicinal chemistry applications beyond its intrinsic biological activity.

Influence of Substituent Variations on Biological Potency and Selectivity

The biological activity of a molecule can be finely tuned by making subtle changes to its structure. mdpi.com For this compound, varying the substituents on the aniline ring is a key strategy for modulating potency and selectivity.

The nature, position, and number of substituents can have profound effects:

Electronic Effects: As previously discussed, electron-withdrawing groups (like fluorine or nitro groups) can enhance activity in certain contexts by altering the pKa of the aniline nitrogen or by forming specific interactions with the target. nih.gov Conversely, electron-donating groups (like methyl or methoxy) may be favorable for other targets. mdpi.com

Steric Effects: The size and shape of substituents can influence how the molecule fits into a binding pocket. Bulky groups may either enhance binding by filling a large hydrophobic pocket or decrease activity by causing steric clashes.

The table below summarizes the general influence of substituent variations based on findings from analogous compound series.

| Substituent Type | Property | Potential Impact on Biological Activity |

| Electron-Withdrawing (e.g., -F, -Cl, -NO₂, -CF₃) | Decreases electron density on the ring | Can enhance binding affinity through specific electronic or halogen-bonding interactions; may alter metabolic stability. nih.gov |

| Electron-Donating (e.g., -CH₃, -OCH₃, -NH₂) | Increases electron density on the ring | May improve activity depending on the electronic requirements of the binding site; can influence pKa. mdpi.comnih.gov |

| Hydrophobic/Alkyl (e.g., -CH₃, -C₂H₅, -tBu) | Increases lipophilicity | Can enhance membrane permeability and hydrophobic interactions but may decrease aqueous solubility. |

| Hydrophilic (e.g., -OH, -NH₂) | Decreases lipophilicity | Can improve aqueous solubility and form key hydrogen bonds with the target. nih.gov |

Systematic variation of these substituents on the this compound scaffold is essential for mapping the SAR and optimizing the compound for a desired biological effect.

Reaction Kinetics and Mechanistic Investigations

Kinetics of Hydrazone Formation from 2-(3,4-Difluoroanilino)acetohydrazide

The formation of hydrazones through the condensation reaction of a hydrazide with an aldehyde or ketone is a cornerstone of hydrazide chemistry. The kinetics of this reaction are influenced by several factors, but specific data for this compound is unavailable.

Determination of Rate Constants and Reaction Orders

There are no published studies that report the experimentally determined rate constants or the reaction orders for the condensation of this compound with carbonyl compounds. To determine these parameters, researchers would typically employ techniques such as UV-Vis spectroscopy or NMR spectroscopy to monitor the concentration of reactants or products over time under controlled conditions. Analysis of this data would then allow for the calculation of the rate constant (k) and the determination of the reaction order with respect to each reactant.

Influence of pH and Solvent on Reaction Rates

The rate of hydrazone formation is known to be highly dependent on the pH of the reaction medium and the nature of the solvent used. Generally, these reactions are acid-catalyzed, with the rate-determining step shifting from the dehydration of the carbinolamine intermediate at low pH to the initial nucleophilic attack at higher pH. The choice of solvent can also impact reaction rates by influencing the solubility of reactants and stabilizing transition states. However, no specific studies have been conducted to quantify these effects for this compound. Such a study would involve a series of kinetic experiments performed across a range of pH values and in various solvents to map the reactivity profile of the compound.

Catalytic Effects on Condensation Reactions

While acid catalysis is common for hydrazone formation, other catalysts can also be employed to enhance reaction rates. No research has been published on the screening or application of specific catalysts for the condensation reactions involving this compound. Investigating the effects of different catalysts, such as general acids, general bases, or metal ions, would be a novel area of research for this compound.

Elucidation of Reaction Mechanisms for Hydrazide Synthesis

The synthesis of acetohydrazides typically involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). For this compound, this would likely involve the reaction of an ethyl or methyl ester of (3,4-difluoroanilino)acetic acid with hydrazine. While this is a standard synthetic route, a detailed mechanistic elucidation for this specific compound, potentially involving computational modeling or isotopic labeling studies to investigate transition states and intermediates, has not been reported.

Degradation Pathways and Stability Studies

Stability testing is a critical component of the chemical characterization of any compound. Forced degradation studies under various stress conditions (such as acidic, basic, oxidative, photolytic, and thermal stress) are used to identify potential degradation products and establish degradation pathways. There are no publicly available reports detailing the degradation pathways or the intrinsic stability of this compound. Such studies would be essential for determining the shelf-life and appropriate storage conditions for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.